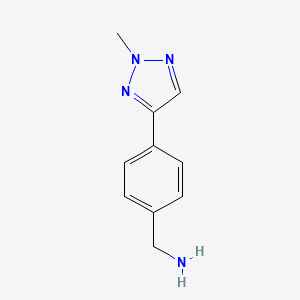![molecular formula C11H8N2 B13932155 1H-pyrrolo[3,2-c]quinoline CAS No. 233-38-5](/img/structure/B13932155.png)
1H-pyrrolo[3,2-c]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-pyrrolo[3,2-c]quinoline is a heterocyclic compound that features a fused ring system consisting of a pyrrole ring and a quinoline ring. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its unique structural properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1H-pyrrolo[3,2-c]quinoline can be synthesized through various methods. One common approach involves the annulation of the pyridine ring in the final step of the synthesis. For example, the Pictet-Spengler reaction, which involves cyclization and oxidation, is often used . Another method includes the use of a synergetic copper/zinc-catalyzed one-step annulation reaction of 2-amino (hetero)arylnitriles with ynamide-derived buta-1,3-diynes .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalability of the aforementioned synthetic routes suggests that they could be adapted for larger-scale production. The use of readily available precursors and mild reaction conditions makes these methods suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: 1H-pyrrolo[3,2-c]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are frequently employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline-2,4-diamine derivatives, while substitution reactions can introduce various functional groups at different positions on the ring system .
Aplicaciones Científicas De Investigación
1H-pyrrolo[3,2-c]quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential as a fluorescent sensor and in the detection of metal ions.
Industry: The compound’s unique structural properties make it useful in the development of new materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of 1H-pyrrolo[3,2-c]quinoline varies depending on its application. For instance, as a serotonin 5-HT6 receptor antagonist, it binds to the receptor and inhibits its activity, which can help alleviate cognitive deficits . The compound’s interaction with molecular targets and pathways often involves binding to specific proteins or enzymes, thereby modulating their activity.
Comparación Con Compuestos Similares
1H-pyrrolo[2,3-f]quinoline: This compound has a similar fused ring system but differs in the position of the nitrogen atom in the pyrrole ring.
1H-pyrazolo[3,4-b]quinoline: This compound features a pyrazole ring fused to a quinoline ring and has been studied for its biological properties.
Uniqueness: 1H-pyrrolo[3,2-c]quinoline is unique due to its specific ring fusion and the resulting electronic properties. This uniqueness contributes to its potential as a versatile building block in organic synthesis and its promising biological activities.
Propiedades
Número CAS |
233-38-5 |
|---|---|
Fórmula molecular |
C11H8N2 |
Peso molecular |
168.19 g/mol |
Nombre IUPAC |
1H-pyrrolo[3,2-c]quinoline |
InChI |
InChI=1S/C11H8N2/c1-2-4-10-9(3-1)11-8(7-13-10)5-6-12-11/h1-7,12H |
Clave InChI |
VNDWOJHEQHSSJU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(C=CN3)C=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-Butyl 2-chloro-4-oxo-4,6-dihydrospiro[cyclopenta[d]thiazole-5,4'-piperidine]-1'-carboxylate](/img/structure/B13932087.png)

![1-(2'-Chloro-[1,1'-biphenyl]-2-yl)-2-nitronaphthalene](/img/structure/B13932094.png)









